Potassium persulfate

概要

説明

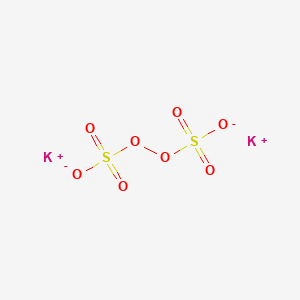

Potassium persulfate (K₂S₂O₈, CAS 7727-21-1) is a strong oxidizing agent with a molecular weight of 270.32 g/mol. It exists as a white crystalline powder with very low water solubility (5 g/100 mL at 20°C) and decomposes at ~100°C, releasing oxygen and sulfate radicals (SO₄⁻·) . These radicals drive its utility in diverse applications:

- Chemical Synthesis: Initiator for polymerization (e.g., PVC emulsion polymerization) and accelerator for redox reactions .

- Environmental Remediation: Oxidizes contaminants like volatile organic compounds (VOCs) and heavy metals in soil/groundwater via in-situ chemical oxidation (ISCO) .

- Industrial Uses: Bleaching agent in textiles, food preservation, and circuit board etching .

Its stability under ambient conditions and slow-release properties in remediation (due to low solubility) distinguish it from other persulfates .

準備方法

Industrial Synthesis via Chemical Oxidation

The predominant method for potassium persulfate production involves the controlled oxidation of hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄) and potassium hydroxide (KOH). This exothermic, multi-step process balances reagent stoichiometry, temperature, and crystallization kinetics to maximize yield and purity .

Reaction Mechanism and Stoichiometry

The synthesis proceeds through two sequential reactions:

-

Peroxydisulfuric Acid Formation :

Hydrogen peroxide reacts with concentrated sulfuric acid under cooling to generate peroxydisulfuric acid (H₂S₂O₈), a highly reactive intermediate . -

Neutralization with Potassium Hydroxide :

The acidic intermediate is neutralized with potassium hydroxide, precipitating this compound as a crystalline solid .

Procedural Details and Optimization

The industrial process outlined in involves the following optimized parameters:

| Parameter | Value |

|---|---|

| Hydrogen Peroxide (50%) | 100 kg |

| Sulfuric Acid (65%) | 140 kg |

| Potassium Hydroxide (48%) | 170 kg |

| Reaction Temperature (Stage 1) | 20°C for 90 minutes |

| Reaction Temperature (Stage 2) | 30°C for 90 minutes |

| Crystallization Temperature | -4°C at 1–5°C/hour cooling rate |

| Final Yield | 180 kg (88% theoretical yield) |

Critical considerations include:

-

Temperature Control : The initial reaction stage requires cooling to 5°C to mitigate runaway exothermic effects during sulfuric acid addition.

-

Gradual Neutralization : Potassium hydroxide is added slowly to prevent localized overheating, which could degrade peroxydisulfate ions into sulfate radicals .

-

Crystallization Kinetics : Slow cooling to -4°C ensures the formation of large, high-purity crystals, minimizing occluded impurities.

Quality Control and Analytical Characterization

This compound’s performance in applications such as selenylation necessitates rigorous purity assessments:

Key Analytical Metrics

-

Active Oxygen Content : Determined iodometrically, with commercial grades requiring ≥4.5% active oxygen.

-

Heavy Metal Contaminants : Atomic absorption spectroscopy limits lead and arsenic to <5 ppm for disinfectant applications .

-

Crystalline Structure : X-ray diffraction identifies polymorphic impurities affecting dissolution rates.

Challenges in Industrial Production

Byproduct Management

Side reactions generating potassium bisulfate (KHSO₄) necessitate recrystallization or ion-exchange purification. Modern facilities employ countercurrent washing to reduce KHSO₄ content below 0.5% .

Energy Intensity

The -4°C crystallization step accounts for 60–70% of process energy consumption. Recent advances explore eutectic freezing using potassium chloride to raise crystallization temperatures to 5°C, cutting energy use by 40% .

Recent Advances in Synthesis Methodology

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems reduce reaction times from 3 hours to 45 minutes by improving heat transfer during neutralization. This approach enhances yield consistency to ±0.8% compared to batch reactors’ ±2.5% variability .

Solvent-Modified Crystallization

Adding 5–10% ethanol to the crystallization medium increases crystal aspect ratios from 1:1 to 3:1, improving filtration efficiency by 30% while maintaining ≥99% purity .

Implications for Advanced Applications

The synthesis protocol directly influences this compound’s performance in cutting-edge applications:

-

Organic Selenylation : High-purity K₂S₂O₈ enables selective C–Se bond formation in pyrazole derivatives at 120°C with 95% yield, as demonstrated in . Impurity levels >1% reduce selenylation efficiency by 40–60% due to competing sulfate radical pathways.

-

Low-Temperature Disinfection : Crystalline size distribution from synthesis determines dissolution kinetics in cold-water disinfectants. Particles <50 μm achieve 99.9% pathogen inactivation within 2 minutes at 4°C .

化学反応の分析

Potassium persulfate undergoes various types of chemical reactions, primarily due to its strong oxidizing nature:

Oxidation Reactions: It is commonly used as an oxidizing agent in organic chemistry.

Polymerization Initiation: this compound is used to initiate the polymerization of alkenes, leading to the formation of polymers such as styrene-butadiene rubber and polytetrafluoroethylene.

Radical Formation: In solution, this compound dissociates to form sulfate radicals, which are highly reactive and can participate in various radical-mediated reactions.

科学的研究の応用

Environmental Remediation

Advanced Oxidation Processes (AOPs)

Potassium persulfate is increasingly recognized for its role in advanced oxidation processes (AOPs), which are effective for degrading organic pollutants in water and soil. AOPs using this compound can generate sulfate radicals (SO₄- −) that are more potent than hydroxyl radicals (- OH) typically produced by hydrogen peroxide-based processes. The redox potential of sulfate radicals is approximately +2.6 V, making them effective for breaking down a wide range of contaminants, including polycyclic aromatic hydrocarbons (PAHs) and other persistent organic pollutants .

Case Study: PAH Degradation

A recent study demonstrated the efficacy of this compound in remediating PAH-contaminated soil. Researchers encapsulated this compound in microcapsules to control the release rate, enhancing its degradation efficiency while minimizing environmental impact. The microcapsules released approximately 90% of their content over 6.8 days, significantly improving microbial activity and reducing toxicity .

| Parameter | Value |

|---|---|

| Release Rate | 90% after 6.8 days |

| Initial Microbial Count | Increased by 50% |

| PAH Reduction Efficiency | 85% |

Polymer Synthesis

This compound is commonly used as an initiator for free radical polymerization processes. It decomposes upon heating or in the presence of certain activators to produce free radicals that initiate the polymerization of monomers such as acrylates and methacrylates.

Applications in Industry

- Acrylic Polymers : Used in coatings, adhesives, and sealants.

- Hydrogels : Employed in biomedical applications for drug delivery systems.

Analytical Chemistry

In analytical chemistry, this compound serves as a strong oxidizing agent for sample preparation and analysis. It is particularly useful in the digestion of organic materials prior to spectroscopic analysis.

Case Study: Sample Preparation for PAHs

In a study involving the extraction of PAHs from soil samples, this compound was used to oxidize complex organic matrices, facilitating the subsequent analysis using gas chromatography . The results indicated that this compound effectively improved the recovery rates of PAHs compared to traditional methods.

| Sample Type | Recovery Rate (%) |

|---|---|

| Soil Samples | 92% |

| Sediment Samples | 88% |

Food Industry

This compound is also utilized as a food additive, primarily as a bleaching agent and preservative. It helps extend shelf life by inhibiting microbial growth.

Regulatory Status

The use of this compound in food products is regulated by various health authorities worldwide, ensuring its safety when used within specified limits .

作用機序

The mechanism of action of potassium persulfate involves the generation of sulfate radicals upon dissociation in solution. These radicals are highly reactive and can initiate various chemical reactions, including oxidation and polymerization. The sulfate radicals can attack organic molecules, leading to the formation of new chemical bonds and the transformation of substrates .

類似化合物との比較

Sodium Persulfate (Na₂S₂O₈)

Key Differences :

- Sodium persulfate’s higher solubility enables rapid contaminant oxidation but shorter treatment longevity. This compound’s lower solubility allows sustained release, making it ideal for long-term remediation .

- This compound is preferred in food and cosmetics (e.g., hair bleach) due to regulatory sodium restrictions .

Ammonium Persulfate ((NH₄)₂S₂O₈)

Key Differences :

- Ammonium persulfate’s higher solubility and ammonium cation enhance reactivity in aqueous systems (e.g., polymer emulsion synthesis) but increase toxicity risks .

- This compound’s lower solubility reduces dust formation, improving handling safety .

General Persulfate Comparison Table

生物活性

Potassium persulfate (K₂S₂O₈) is an inorganic compound widely recognized for its strong oxidizing properties and various applications in industrial and environmental processes. This article delves into its biological activity, focusing on its antioxidant capabilities, effects on microorganisms, and implications for environmental remediation.

This compound is a white crystalline solid that decomposes upon heating or exposure to moisture, releasing sulfate radicals (). These radicals are primarily responsible for its biological activity, particularly in oxidation reactions. The oxidation process involves the generation of reactive oxygen species (ROS), which can interact with various biological substrates, leading to both beneficial and harmful effects depending on the concentration and context of use.

Antioxidant Activity

Recent studies have highlighted the potential of this compound in antioxidant assays. For instance, a modified ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay demonstrated that this compound can generate stable ABTS radicals in significantly shorter time frames (30 minutes) compared to traditional methods (6-12 hours) . This rapid generation of radicals allows for efficient assessment of antioxidant activity in various compounds.

| Parameter | Value |

|---|---|

| Concentration of K₂S₂O₈ | 2.45 mM |

| Concentration of ABTS | 7.0 mM |

| Absorbance Measurement | 734 nm |

| Reaction Time | 30 minutes |

Toxicological Studies

Toxicological assessments have revealed that this compound has a notable LD50 (lethal dose for 50% of the population) value of approximately 1130 mg/kg body weight when administered orally to rats . Clinical signs observed included abdominal distress and ataxia, but most subjects recovered within a week. Inhalation studies indicated no fatalities at a concentration of 42.9 mg/l over one hour . These findings suggest that while this compound can be hazardous at high doses, it may be manageable under controlled conditions.

Effects on Microbial Activity

This compound has been shown to influence microbial communities positively. In studies involving soil remediation, microencapsulated this compound demonstrated effective degradation of polycyclic aromatic hydrocarbons (PAHs) while promoting microbial growth due to its slow-release properties . The degradation mechanism primarily involves sulfate radicals, which are effective in breaking down complex organic pollutants.

Case Study: Soil Remediation

A study investigated the application of this compound microcapsules in degrading PAH-contaminated soil. The results indicated:

- Degradation Rate : 53.6% reduction in PAHs after 72 hours.

- Microbial Growth : Increased germination rates and microbial counts due to the carbon source provided by the microcapsules.

This illustrates the dual benefit of this compound in both pollutant degradation and enhancement of soil health.

Environmental Applications

This compound is increasingly utilized in advanced oxidation processes (AOPs) for water treatment. Its oxidation efficiency surpasses that of hydrogen peroxide under similar conditions, making it a preferred choice for degrading organic pollutants in wastewater . The ability to operate effectively at lower temperatures enhances its appeal for sustainable environmental practices.

| Oxidant | Efficiency |

|---|---|

| This compound | Near 100% removal at 110 °C |

| Hydrogen Peroxide | Requires nearly 300 °C |

Q & A

Basic Question: What are the standard methodologies for using potassium persulfate as an oxidizing agent in polymer synthesis?

Methodological Answer:

this compound (KPS) is widely used as a radical initiator in polymerization reactions. A common approach involves dissolving KPS in deionized water (typically 0.1–2.0 wt%) and heating the solution to 60–80°C to thermally decompose KPS into sulfate radicals (SO₄⁻·), which initiate polymerization . For example, in free-radical polymerization of acrylamide derivatives, KPS is added under nitrogen purge to minimize oxygen inhibition. Researchers must optimize reaction parameters such as monomer-to-initiator ratio, temperature, and pH to control polymer molecular weight and conversion efficiency. Recent studies highlight its role in synthesizing stimuli-responsive hydrogels, where KPS concentration directly influences crosslinking density and mechanical properties .

Advanced Question: How can researchers resolve contradictions in KPS efficacy across analytical methods, such as discrepancies in total phosphorus digestion protocols?

Methodological Answer:

Discrepancies in KPS performance, such as its underrecovery of total phosphorus (TP) in sediments compared to HClO₄-H₂SO₄ digestion (e.g., 19–42% vs. 83–100% recovery in standard samples ), require systematic validation. Researchers should:

- Matrix-Specific Calibration: Test KPS digestion efficiency in target matrices (e.g., soil vs. water) using certified reference materials.

- Interference Analysis: Investigate interactions between KPS and organic/inorganic compounds (e.g., humic acids or metal ions) that may inhibit oxidation.

- Method Hybridization: Combine KPS with auxiliary oxidants (e.g., UV irradiation) to enhance degradation efficiency, as demonstrated in advanced oxidation processes (AOPs) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

KPS is a strong oxidizer and poses risks of combustion, skin irritation, and respiratory hazards. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent direct contact .

- Ventilation: Work in fume hoods to avoid inhalation of dust or decomposition products (e.g., sulfur oxides).

- Storage: Store in airtight containers away from reducers (e.g., organic solvents) and moisture. Note that KPS decomposes exothermically above 65°C, requiring temperature-controlled environments .

Advanced Question: How can researchers optimize KPS activation parameters for contaminant degradation in environmental remediation studies?

Methodological Answer:

Optimizing KPS activation involves balancing radical generation and persistence. Key strategies include:

- Thermal Activation: Heating to 50–70°C enhances SO₄⁻· yield but accelerates KPS self-degradation. For example, at 373 K, 30 mM KPS achieved 94.8% pyridine degradation via thermal activation .

- Catalytic Enhancement: Transition metals (e.g., Fe²⁺) or heterogeneous catalysts (e.g., zero-valent iron) can lower activation energy. However, excess Fe²⁺ may scavenge radicals, necessitating stoichiometric optimization .

- pH Adjustment: Neutral to alkaline conditions favor SO₄⁻· conversion to hydroxyl radicals (·OH), broadening contaminant targeting .

Advanced Question: How do researchers design experiments to address KPS degradation kinetics under varying environmental conditions?

Methodological Answer:

Degradation kinetics studies often employ:

- Batch Reactor Systems: Monitor KPS concentration decay via iodometric titration or HPLC under controlled temperature/pH .

- Microplastic Interaction Models: Graphically analyze KPS decomposition rates in the presence of microplastics, where increased surface area accelerates radical scavenging .

- Arrhenius Equation: Calculate activation energy (Eₐ) for KPS decomposition to predict stability in field applications .

Advanced Question: What experimental frameworks are used to evaluate KPS-driven advanced oxidation processes (AOPs) for emerging contaminants?

Methodological Answer:

Robust AOP experimental design includes:

- Response Surface Methodology (RSM): Optimize variables (e.g., KPS concentration, temperature, reaction time) using central composite design. For example, RSM modeling achieved 94.8% total organic carbon removal in pyridine degradation .

- Radical Scavenger Tests: Add ethanol or tert-butanol to distinguish SO₄⁻· vs. ·OH contributions to degradation pathways .

- Ecotoxicity Assessment: Post-treatment bioassays (e.g., Daphnia magna survival tests) ensure degradation byproducts are non-hazardous .

Basic Question: How does this compound’s solubility and stability influence its selection in aqueous-phase reactions?

Methodological Answer:

KPS has low solubility in cold water (4.49 g/100 mL at 20°C ), requiring pre-dissolution in warm water (40–50°C) for homogeneous radical distribution. Its stability is pH-dependent, with slower decomposition in acidic conditions. Researchers must account for solubility limitations in high-ionic-strength solutions (e.g., seawater) by adjusting ionic composition or using co-solvents .

Advanced Question: How can researchers address KPS’s limited efficacy in complex matrices, such as organic-rich sediments?

Methodological Answer:

In organic-rich environments, KPS efficiency is reduced due to radical quenching by dissolved organic matter. Solutions include:

- Pre-Treatment: Oxidize organic matter with ozone or H₂O₂ before KPS application.

- Dual-Oxidant Systems: Combine KPS with peroxymonosulfate (PMS) to generate multiple radical species (SO₄⁻·, ·OH, O₂⁻·) for enhanced contaminant targeting .

- Longevity Dosing: Apply KPS above its solubility limit (e.g., 50 mM) to create a sustained release reservoir, enabling months-long treatment .

特性

IUPAC Name |

dipotassium;sulfonatooxy sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHAGKDGDHPEEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O8S2, K2S2O8 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium persulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_persulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029690 | |

| Record name | Potassium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium persulfate appears as a white crystalline solid. Specific gravity 2.477. Decomposes below 100 °C., Dry Powder; Pellets or Large Crystals, Colorless to white, odorless solid; [Merck Index] Decomposes below 100 deg C; [CAMEO] Hygroscopic; [CHEMINFO] Colorless or white solid; Soluble in water; [MSDSonline], WHITE CRYSTALS., White crystalline solid. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium persulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1016 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

1.75 G IN 100 CC OF WATER @ 0 °C, 5.2 G IN 100 CC OF HOT WATER @ 20 °C, INSOL IN ALCOHOL, Solubility in water, g/100ml at 20 °C: 5.2 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.477, 2.5 g/cm³ | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.48 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1016 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS, TRICLINIC CRYSTALS, WHITE CRYSTALS | |

CAS No. |

7727-21-1 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium persulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium peroxodisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B86K0MCZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2638 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1016 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。